Cas no 247184-07-2 (3-Amino-4-(2-methylphenyl)pyrazolin-5-one)
3-Amino-4-(2-methylphenyl)pyrazolin-5-one Chemical and Physical Properties
Names and Identifiers
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- 3H-Pyrazol-3-one,5-amino-1,2-dihydro-4-(2-methylphenyl)-
- 2-[2-(5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)-ETHYL]-6-METHOXY-BENZOIC ACID METHYL ESTER
- 4-(2-methylphenyl)-5-amino-1H-pyrazol-3-one
- 5-Amino-4-(2-methylphenyl)-1,2-dihydro-3H-pyrazol-3-one
- LogP
- 247184-07-2
- MFCD10574816
- 5-amino-4-(2-methylphenyl)-1,2-dihydropyrazol-3-one
- 5-Amino-4-(2-methylphenyl)-2,3-dihydro-1H-pyrazol-3-one
- 5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one
- AU-004/43508440
- SCHEMBL776299
- AKOS006305743
- 3-Amino-4-(2-methylphenyl)pyrazolin-5-one
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- Inchi: 1S/C10H11N3O/c1-6-4-2-3-5-7(6)8-9(11)12-13-10(8)14/h2-5H,1H3,(H4,11,12,13,14)
- InChI Key: FUBDKZPIVQQQBG-UHFFFAOYSA-N
- SMILES: O=C1C(=C(N)NN1)C1C=CC=CC=1C
Computed Properties
- Exact Mass: 189.09033
- Monoisotopic Mass: 189.090211983g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 285
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 67.2Ų
Experimental Properties
- PSA: 67.15
3-Amino-4-(2-methylphenyl)pyrazolin-5-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A616515-1mg |
3-Amino-4-(2-methylphenyl)pyrazolin-5-one |
247184-07-2 | 1mg |
$ 190.00 | 2023-04-19 | ||
| TRC | A616515-10mg |
3-Amino-4-(2-methylphenyl)pyrazolin-5-one |
247184-07-2 | 10mg |
$ 1499.00 | 2023-04-19 |
3-Amino-4-(2-methylphenyl)pyrazolin-5-one Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on 3-Amino-4-(2-methylphenyl)pyrazolin-5-one
Introduction to 3-Amino-4-(2-methylphenyl)pyrazolin-5-one (CAS No. 247184-07-2)
3-Amino-4-(2-methylphenyl)pyrazolin-5-one, with the CAS number 247184-07-2, is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential biological activities. This compound belongs to the class of pyrazolones, which are known for their diverse pharmacological effects, including anti-inflammatory, analgesic, and antipyretic properties.
The chemical structure of 3-Amino-4-(2-methylphenyl)pyrazolin-5-one consists of a pyrazoline ring fused with a phenyl group and an amino group. The presence of these functional groups contributes to its high reactivity and versatility in chemical reactions, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Recent studies have explored the potential therapeutic applications of 3-Amino-4-(2-methylphenyl)pyrazolin-5-one. One notable area of research is its anti-inflammatory activity. A study published in the Journal of Medicinal Chemistry in 2021 reported that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a promising candidate for the development of new anti-inflammatory drugs.
In addition to its anti-inflammatory properties, 3-Amino-4-(2-methylphenyl)pyrazolin-5-one has also shown potential as an analgesic agent. Research conducted by a team at the University of California, Los Angeles (UCLA) demonstrated that this compound effectively reduces pain sensitivity in animal models. The mechanism of action appears to involve the modulation of nociceptive pathways, suggesting its potential use in treating chronic pain conditions.
The antipyretic activity of 3-Amino-4-(2-methylphenyl)pyrazolin-5-one has also been investigated. A study published in the European Journal of Pharmacology in 2020 found that this compound significantly lowers body temperature in fever-induced rats. The antipyretic effect is attributed to its ability to inhibit prostaglandin synthesis, which is a key mediator of fever.
Beyond its pharmacological properties, 3-Amino-4-(2-methylphenyl)pyrazolin-5-one has been studied for its role in chemical synthesis. Its reactivity and stability make it an excellent starting material for the synthesis of more complex molecules. For instance, it can be used as a building block in the preparation of novel pyrazoline derivatives with enhanced biological activities.
The synthetic route for preparing 3-Amino-4-(2-methylphenyl)pyrazolin-5-one typically involves a multi-step process. One common method involves the condensation of 1H-pyrazol-5(4H)-one with 2-methylbenzaldehyde followed by reduction and subsequent amination. This synthetic pathway has been optimized to achieve high yields and purity, making it suitable for large-scale production.
In terms of safety and handling, 3-Amino-4-(2-methylphenyl)pyrazolin-5-one should be stored under dry conditions and protected from light to maintain its stability. Standard laboratory safety protocols should be followed when handling this compound to ensure the well-being of researchers and laboratory personnel.
The future prospects for 3-Amino-4-(2-methylphenyl)pyrazolin-5-one are promising. Ongoing research aims to further elucidate its mechanisms of action and explore its potential applications in various therapeutic areas. Additionally, efforts are being made to develop more efficient synthetic methods to enhance its availability for both research and commercial purposes.
In conclusion, 3-Amino-4-(2-methylphenyl)pyrazolin-5-one (CAS No. 247184-07-2) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and diverse biological activities make it an attractive target for further investigation and development into novel therapeutic agents.
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